4,5,5,5-Tetrafluoro-4-(trifluoromethyl)pentan-1-ol

Übersicht

Beschreibung

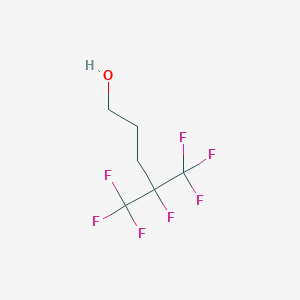

4,5,5,5-Tetrafluoro-4-(trifluoromethyl)pentan-1-ol is a fluorinated alcohol with the molecular formula C6H7F7O. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. It is commonly used in various scientific research applications due to its reactivity and stability.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,5,5-Tetrafluoro-4-(trifluoromethyl)pentan-1-ol typically involves the fluorination of appropriate precursors. One common method is the reaction of 4,5,5,5-Tetrafluoro-4-(trifluoromethyl)pentan-1-one with a reducing agent such as sodium borohydride in the presence of a suitable solvent like tetrahydrofuran. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of advanced fluorination techniques and catalysts can further enhance the production process, ensuring consistent quality and cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions

4,5,5,5-Tetrafluoro-4-(trifluoromethyl)pentan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the alcohol group to a corresponding alkane using reducing agents such as lithium aluminum hydride.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of 4,5,5,5-Tetrafluoro-4-(trifluoromethyl)pentan-1-one.

Reduction: Formation of 4,5,5,5-Tetrafluoro-4-(trifluoromethyl)pentane.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4,5,5,5-Tetrafluoro-4-(trifluoromethyl)pentan-1-ol is utilized in several scientific research fields:

Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex fluorinated compounds.

Biology: Employed in the study of enzyme interactions and as a probe for investigating biological pathways involving fluorinated molecules.

Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals with enhanced metabolic stability.

Industry: Used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Wirkmechanismus

The mechanism of action of 4,5,5,5-Tetrafluoro-4-(trifluoromethyl)pentan-1-ol involves its interaction with various molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to specific enzymes or receptors, thereby modulating their activity. The compound’s effects are mediated through its ability to form stable interactions with target molecules, influencing their function and behavior.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2,3,4,5,5,5-Hexafluoro-2,4-bis(trifluoromethyl)-1-pentanol

- 4,5,5,5-Tetrafluoro-4-(trifluoromethyl)pentan-1-one

- 3-(Perfluoroisopropyl)propan-1-ol

Uniqueness

4,5,5,5-Tetrafluoro-4-(trifluoromethyl)pentan-1-ol is unique due to its specific arrangement of fluorine atoms, which imparts distinct chemical properties such as high electronegativity and thermal stability. These properties make it particularly valuable in applications requiring robust and reactive fluorinated compounds.

Biologische Aktivität

4,5,5,5-Tetrafluoro-4-(trifluoromethyl)pentan-1-ol (CAS Number: 29819-73-6) is a perfluoroalkyl alcohol with significant implications in various biological and environmental studies. Its unique fluorinated structure gives it distinct chemical properties that may influence its biological activity. This article provides an overview of the biological activity of this compound, including its immunotoxic effects, potential mechanisms of action, and relevant case studies.

- Molecular Formula : C6H7F7O

- Synonyms : 3-(Perfluoroisopropyl)propanol

-

Structure :

Biological Activity Overview

Recent studies have highlighted the biological activity of various perfluoroalkyl substances (PFAS), including this compound. The focus has been on its potential immunotoxic effects and interactions with biological systems.

Immunotoxicity

A study evaluating a range of PFAS found that many exhibit immunosuppressive properties. The mechanisms underlying these effects are not fully understood but may involve:

- Alterations in immune cell function.

- Suppression of antibody production.

- Changes in cytokine profiles.

In vitro assays have shown that exposure to certain PFAS can lead to decreased T-cell activation and reduced antibody responses to vaccinations . This raises concerns about the long-term health implications of exposure to compounds like this compound.

The precise mechanisms through which this compound exerts its biological effects remain under investigation. However, several potential pathways have been identified:

- Ubiquitin Pathway Inhibition : Some PFAS have been shown to interfere with ubiquitin ligase activity, affecting protein degradation and cellular signaling pathways .

- Oxidative Stress : Fluorinated compounds may induce oxidative stress in cells, leading to apoptosis or necrosis .

- Hormonal Disruption : There is evidence suggesting that certain PFAS can disrupt endocrine function, potentially leading to reproductive and developmental issues .

Study 1: Screening of PFAS for Immunotoxic Effects

A comprehensive screening of 147 PFAS revealed that approximately 21% exhibited bioactivity at concentrations ranging from 1 to 60 micromolar. Notably, compounds with structural similarities to this compound demonstrated significant immunosuppressive effects in human primary cell cultures .

| Compound | Immunotoxic Effect | Concentration Range (µM) |

|---|---|---|

| PFOA | Yes | 1 - 60 |

| PFOS | Yes | 1 - 60 |

| Tetrafluoro-pentanol | Yes | 1 - 60 |

Study 2: Environmental Impact and Bioaccumulation

Research indicates that PFAS can accumulate in the environment and within biological tissues. This accumulation poses risks not only to human health but also to wildlife. The persistence of these compounds in the ecosystem has raised alarms regarding their long-term effects on biodiversity and ecological balance .

Eigenschaften

IUPAC Name |

4,5,5,5-tetrafluoro-4-(trifluoromethyl)pentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F7O/c7-4(2-1-3-14,5(8,9)10)6(11,12)13/h14H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMPABPRKIBGSGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(F)(F)F)(C(F)(F)F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40337443 | |

| Record name | 3-(Perfluoroisopropyl)propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40337443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29819-73-6 | |

| Record name | 3-(Perfluoroisopropyl)propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40337443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.